1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone is an organic compound that features both an imidazole ring and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of diethylamine with an appropriate imidazole derivative under controlled conditions. One common method is the alkylation of imidazole with a diethylaminoethyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized side chains.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: Shares the diethylamino group but lacks the imidazole ring.
N,N-Diethylethanolamine: Similar structure but different functional groups.
Uniqueness
1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of both the diethylamino group and the imidazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
88723-36-8 |
---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[2-(diethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-6-8(11-9)7(3)13/h6H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
DMLPHHBQCPKAAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.